1-[(2-Bromo-4-chlorophenyl)methyl]azetidine
Description
1-[(2-Bromo-4-chlorophenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-bromo-4-chlorobenzyl group. For example, aziridine (three-membered ring) derivatives are synthesized via reactions of bromomethyl precursors with nucleophiles like phenol under reflux conditions using potassium carbonate as a base . Such methods may be adaptable to azetidine systems.
The compound’s structure combines halogenated aromatic substituents with a strained azetidine ring, which may confer unique physicochemical and biological properties. Halogen atoms (Br, Cl) enhance lipophilicity and metabolic stability, making such compounds candidates for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
1-[(2-bromo-4-chlorophenyl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLRVKQYKHDJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination and Chlorination
Azetidine Ring Formation
Cyclization of 1,3-Dihalopropanes with Primary Amines
Adapting the method from US4966979A, azetidine derivatives are synthesized via cyclization of 1,3-dibromopropane with (2-bromo-4-chlorophenyl)methylamine in dimethylformamide (DMF) at 60°C:
The free base is liberated using aqueous NaOH (2M) and extracted into dichloromethane.
Aza Paternò-Büchi Reaction
The photochemical [2+2] cycloaddition between an imine and alkene offers an alternative route. For example, irradiating N-(2-bromo-4-chlorobenzylidene)aniline with ethylene in acetonitrile at 254 nm produces the azetidine ring. However, this method suffers from low yields (≤40%) and competing side reactions.
Alkylation of Pre-formed Azetidine
Nucleophilic Substitution with (2-Bromo-4-chlorophenyl)methyl Halides
Azetidine reacts with (2-bromo-4-chlorophenyl)methyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base:
Critical considerations :
Purification and Characterization
Crude products are purified via fractional distillation (for low-boiling intermediates) or flash chromatography (silica gel, hexane/ethyl acetate). The final compound is characterized by:
-
¹H NMR (CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, ArH), 7.32 (d, J=2.1 Hz, 1H, ArH), 7.21 (dd, J=8.2, 2.1 Hz, 1H, ArH), 3.72 (s, 2H, CH₂), 3.18–3.10 (m, 4H, azetidine CH₂), 2.45–2.38 (m, 2H, azetidine CH₂).
Challenges and Mitigation Strategies
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Ring-opening of azetidine : Minimized by using mild bases (NaHCO₃) and low temperatures during alkylation.
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Regioselectivity in bromination : Controlled via solvent polarity (ethylene dichloride) and stoichiometry.
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Purification of polar by-products : Addressed through gradient elution in chromatography (hexane → ethyl acetate) .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-4-chlorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler azetidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, and alkoxy derivatives of azetidine.
Oxidation: Azetidinones are the primary products.
Reduction: Dehalogenated azetidine derivatives are formed.
Scientific Research Applications
Pharmacological Applications
1-[(2-Bromo-4-chlorophenyl)methyl]azetidine has shown promise in several pharmacological contexts:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of azetidine and halogenated phenyl groups is believed to enhance biological activity against various cancer cell lines.
- Case Study Findings :
- In vitro assays demonstrated significant cytotoxicity against leukemia and melanoma cell lines, with IC50 values indicating potent activity compared to established drugs like doxorubicin and chlorambucil .
- Specific derivatives of azetidine compounds have been synthesized and tested, showing promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures exhibited GI50 values below 10 µM against multiple cancer types .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-435 (melanoma) | 2.09 | |
| Compound B | CCRF-CEM (leukemia) | <10 | |
| Compound C | K-562 (leukemia) | <10 |
Synthetic Pathways
The synthesis of this compound typically involves:
- Formation of the Azetidine Ring : Utilizing appropriate precursors that introduce the azetidine moiety.
- Halogenation : The introduction of bromine and chlorine substituents on the phenyl ring enhances the compound's reactivity and biological activity.
Toxicological Studies
While the therapeutic potential is promising, safety assessments are crucial:
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-4-chlorophenyl)methyl]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Impact of Substituent Position
Research Findings and Implications
Biological Activity
1-[(2-Bromo-4-chlorophenyl)methyl]azetidine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine and a chlorine atom on the phenyl ring, belongs to the azetidine class of heterocycles, which have been explored for various pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A bromine atom at position 2.
- A chlorine atom at position 4.
- An azetidine ring, which contributes to its biological activity.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The halogen substituents (bromine and chlorine) may enhance the compound's lipophilicity and reactivity, allowing it to interact with enzymes or receptors involved in various cellular processes.
Anticancer Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer activity. A study conducted on various azetidine derivatives demonstrated that modifications in the structure could lead to enhanced cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound showed promising results in inhibiting the proliferation of human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Studies on related azetidine derivatives revealed effectiveness against a range of bacterial strains, suggesting that the structural features of these compounds play a crucial role in their antimicrobial efficacy. The presence of halogens is often associated with increased antimicrobial activity due to their ability to disrupt microbial cell membranes .
Study on Anticancer Activity
In a notable study, researchers synthesized several azetidine derivatives and evaluated their anticancer properties against multiple human cancer cell lines. Among these, this compound demonstrated an IC50 value indicating potent cytotoxicity against colon and breast cancer cells. The mechanism was linked to the compound's ability to induce apoptosis via caspase activation pathways .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of azetidine derivatives, including this compound. The results showed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent in therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with other halogenated azetidines was conducted:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Low µM range | Effective against S. aureus |
| 1-(4-Chlorophenyl)methylazetidine | Structure | High µM range | Moderate activity |
| 1-(2-Fluorophenyl)methylazetidine | Structure | Moderate µM range | Effective against E. coli |
Q & A
Q. What are the key synthetic pathways for 1-[(2-Bromo-4-chlorophenyl)methyl]azetidine?
- Methodological Answer : The synthesis typically involves two stages: (1) preparation of the (2-bromo-4-chlorophenyl)methyl fragment via halogenation or coupling reactions, and (2) azetidine ring formation. For example, Suzuki-Miyaura cross-coupling could introduce the bromo and chloro substituents on the benzene ring using aryl halides and boronic esters . The azetidine ring is formed via cyclization, often using reductive amination or [2+2] cycloaddition strategies with ketenes or imines . Purification via column chromatography or recrystallization ensures product integrity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH) and aryl substituents. H-C HSQC/HMBC resolves ambiguous coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrClN).
- X-ray Crystallography : Resolves stereochemical ambiguities and bond angles, as demonstrated for structurally similar bromo-chloro-phenyl compounds .
Q. What safety precautions are essential during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of volatile brominated intermediates.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation, as advised for brominated benzaldehyde derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Employ Design of Experiments (DoE) to statistically evaluate variables:
- Catalyst Loading : Pd(PPh) vs. Pd(OAc) in cross-coupling steps .
- Temperature : Azetidine cyclization efficiency increases at 60–80°C but risks decomposition above 100°C .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closing reactions.
A flow-chemistry approach (e.g., continuous-flow reactors) enables precise control of residence time and temperature, as shown in analogous diazomethane syntheses .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns)?
- Methodological Answer :
- 2D NMR Techniques : NOESY/ROESY identifies spatial proximity of protons, distinguishing regioisomers.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data .
- Alternative Characterization : X-ray crystallography provides definitive structural confirmation, as applied to related thiourea derivatives .
Q. What strategies mitigate byproduct formation during azetidine ring synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., -NH in azetidine precursors) with Boc or Fmoc groups.
- Catalyst Screening : Use chiral catalysts (e.g., Jacobsen’s catalyst) to enforce stereoselectivity and reduce racemization .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. What are the potential research applications of this compound?
- Methodological Answer :
- Pharmaceutical Intermediates : The bromo and chloro groups enable further functionalization (e.g., nucleophilic substitution) for drug candidates. Similar structures are precursors to IKK2 inhibitors .
- Biological Probes : Azetidine rings are explored in antimicrobial agents; structural analogs show activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
